molecular formula C19H23ClO4 B5173099 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene

Cat. No.: B5173099
M. Wt: 350.8 g/mol
InChI Key: HPNMJMNPECMFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene is a complex organic compound with the molecular formula C17H19ClO3. It belongs to the class of methoxybenzenes and is characterized by the presence of a chloro group, multiple ethoxy linkages, and methoxy and methyl substituents on the benzene ring .

Preparation Methods

The synthesis of 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene involves several steps. One common method includes the reaction of 1-chloro-2-methylbenzene with 2-(2-methoxy-4-methylphenoxy)ethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the ethoxy linkages . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The chloro group and ethoxy linkages play a crucial role in its reactivity and binding affinity to various substrates. The pathways involved may include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction environment .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene include:

  • 1-Chloro-2-methoxyethane
  • 1-Chloro-4-methoxy-2-ethylbenzene
  • 1-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of chloro, methoxy, and ethoxy groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-14-4-7-18(19(12-14)21-3)24-11-9-22-8-10-23-16-5-6-17(20)15(2)13-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMJMNPECMFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC(=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.